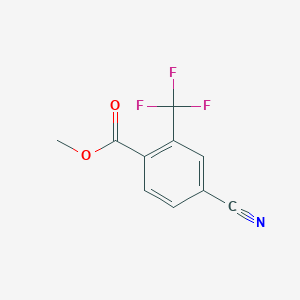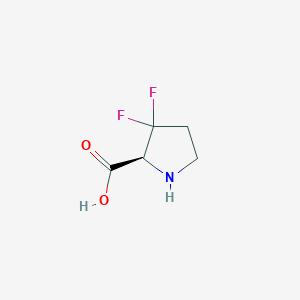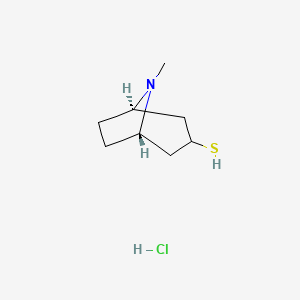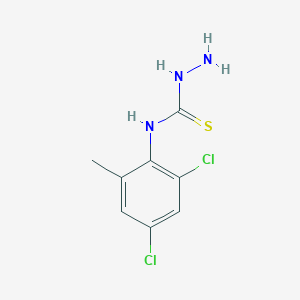
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide
Übersicht
Beschreibung
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide (4-(2,4-DCMP)-3-TSC) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other materials. It is a derivative of thiosemicarbazide, a heterocyclic ring compound, which is composed of two nitrogen atoms, one sulfur atom and two carbon atoms. 4-(2,4-DCMP)-3-TSC is an important intermediate for the synthesis of a variety of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
-
Pharmacologically Active Decorated Six-Membered Diazines
- Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Method : The first step encompasses a nucleophilic substitution reactions to form two C-N bonds of morpholine substituents with the pyrimidine core .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Microwave-assisted synthesis of 2-anilinopyrimidines
- Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Method : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives was carried out under microwave conditions .
- Results : The substituents had a significant impact on the course and efficiency of the reaction. The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
-
2,4-DICHLORO-6-METHYLPHENYL N- (4-FLUORO-2-NITROPHENYL)CARBAMATE
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-DICHLORO-6-METHYLPHENYL N- (2,5-DIMETHOXYPHENYL)CARBAMATE
- Application : This compound is also part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-dichloro-6,methylquinoline
- Application : This compound was synthesized, characterized and evaluated for anti-cancer activity on oral carcinoma cell line .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : This compound contains aliphatic group at C6 position in quinoline molecule instead of C7 position and chlorine at 2 and 4 positions which are important for cytotoxic activity of eukaryotic cells .
-
2,4-DICHLORO-6-METHYLPHENYL N- (4-FLUORO-2-NITROPHENYL)CARBAMATE
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-DICHLORO-6-METHYLPHENYL N- (2,5-DIMETHOXYPHENYL)CARBAMATE
- Application : This compound is also part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-dichloro-6,methylquinoline
- Application : This compound was synthesized, characterized and evaluated for the anti-cancer activity on oral carcinoma cell line .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : This compound contains aliphatic group at C6 position in quinoline molecule instead of C7 position and chlorine at 2 and 4 positions which are important for cytotoxic activity of eukaryotic cells .
Eigenschaften
IUPAC Name |
1-amino-3-(2,4-dichloro-6-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3S/c1-4-2-5(9)3-6(10)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHDGMSKRBZGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
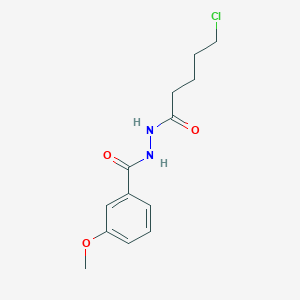
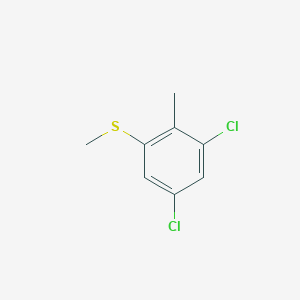
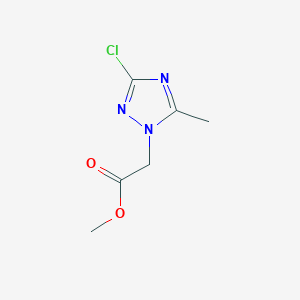
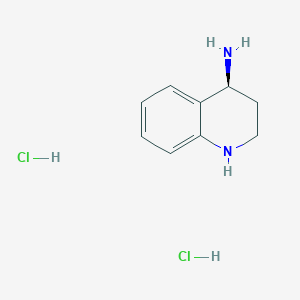
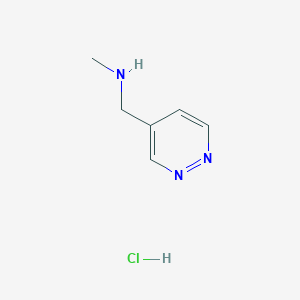
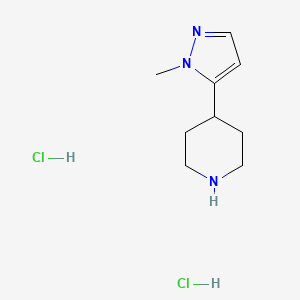

![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)


